Benzenamine, 2,2'-diselenobis-

CAS No.: 63870-44-0

Cat. No.: VC3721416

Molecular Formula: C12H12N2Se2

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63870-44-0 |

|---|---|

| Molecular Formula | C12H12N2Se2 |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 2-[(2-aminophenyl)diselanyl]aniline |

| Standard InChI | InChI=1S/C12H12N2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 |

| Standard InChI Key | CTCGHLVDQKKOCB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)[Se][Se]C2=CC=CC=C2N |

| Canonical SMILES | C1=CC=C(C(=C1)N)[Se][Se]C2=CC=CC=C2N |

Introduction

Chemical Properties and Structure

Structural Features

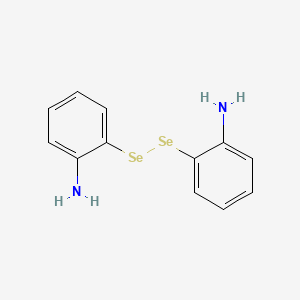

Benzenamine, 2,2'-diselenobis- features a central diselenide bond (Se-Se) connecting two 2-aminophenyl groups. The molecular structure can be represented as two aniline moieties linked through selenium atoms at the ortho positions relative to the amine groups. This structural arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior .

Physical and Chemical Characteristics

Benzenamine, 2,2'-diselenobis- exists as a solid at room temperature with specific physical properties that are summarized in Table 1 .

Table 1: Physical Properties of Benzenamine, 2,2'-diselenobis-

| Property | Value |

|---|---|

| CAS Number | 63870-44-0 |

| Molecular Formula | C₁₂H₁₂N₂Se₂ |

| Molecular Weight | 342.16 g/mol |

| Melting Point | 75-78 °C |

| Boiling Point | 491.0±55.0 °C (Predicted) |

| pKa | 2.75±0.10 (Predicted) |

| Physical Form | Solid |

The compound contains two amine groups that can participate in various acid-base and nucleophilic reactions. The diselenide bond, being relatively weak compared to carbon-carbon bonds, can undergo oxidative and reductive transformations, making it versatile in organic synthesis. The diselenide group is susceptible to cleavage by reducing agents and can also undergo nucleophilic attack, leading to the formation of various selenium-containing derivatives .

Nomenclature and Synonyms

The compound is known by several names in the chemical literature, which reflects its structural features and historical development :

-

2,2'-Diselanediyldianiline

-

2,2'-diselenobis-benzenamin

-

BIS(2-AMINOPHENYL)DISELENIDE

-

Benzenamine, 2,2'-diselenobis-

-

2-[(2-aminophenyl)diselanyl]aniline

-

2-(2-AMINOPHENYL)SELANYLSELANYLANILINE

Applications in Organic Synthesis

Synthesis of Benzoselenazoles

One of the most significant applications of Benzenamine, 2,2'-diselenobis- is in the synthesis of 2-substituted 1,3-benzoselenazoles. These heterocyclic compounds have attracted considerable attention due to their interesting pharmacological properties and photophysical characteristics .

Research by Radatz et al. demonstrates that Benzenamine, 2,2'-diselenobis- reacts with carboxylic acids in the presence of tributylphosphine to form 2-substituted 1,3-benzoselenazoles . This metal-free method represents a practical and efficient approach for constructing these heterocycles, as illustrated in the synthetic pathway:

-

Bis(2-aminophenyl) diselenide (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

Tributylphosphine (1.0 equiv)

-

Solvent (toluene)

-

Heating (conventional or microwave irradiation)

This reaction system produces 2-aryl-1,3-benzoselenazoles in good yields, with the specific yields depending on the substituents present on the carboxylic acid .

Microwave-Assisted Synthesis

The application of microwave irradiation in reactions involving Benzenamine, 2,2'-diselenobis- has significantly reduced reaction times from 48 hours to just 2 hours, as reported in the synthesis of 2-substituted 1,3-benzoselenazoles . This approach represents a more efficient synthetic methodology that enhances the utility of this compound in organic synthesis.

Versatility with Various Carboxylic Acids

The reaction of Benzenamine, 2,2'-diselenobis- with various carboxylic acids demonstrates its versatility as a synthetic precursor. Research indicates that this compound can react with both aromatic and aliphatic carboxylic acids to form corresponding 2-substituted 1,3-benzoselenazoles . For the first time, 2-alkyl-1,3-benzoselenazoles could be obtained from aliphatic carboxylic acids and thiazolidine-4-carboxylic acid in high chemical yields using this approach .

Research Findings and Significance

Metal-Free Synthesis

A significant research finding related to Benzenamine, 2,2'-diselenobis- is the development of metal-free synthetic methodologies for the preparation of heterocyclic compounds. As reported by researchers, the reaction of bis(2-aminophenyl)diselenide with carboxylic acids, promoted by tributylphosphine, offers a general, practical, and simple metal-free method for synthesizing 2-substituted 1,3-benzoselenazoles . This approach avoids the use of potentially toxic or expensive metal catalysts, aligning with the principles of green chemistry.

Structural Versatility

Research findings indicate that reactions involving Benzenamine, 2,2'-diselenobis- tolerate a variety of substituents, particularly at the aryl moiety of carboxylic acids when synthesizing 2-aryl-1,3-benzoselenazoles . This structural versatility enables the preparation of diverse benzoselenazole derivatives with potentially different biological activities and physical properties.

Mechanistic Insights

Experimental data from studies involving Benzenamine, 2,2'-diselenobis- have provided insights into the reaction mechanisms of organoselenium chemistry . Understanding these mechanisms is crucial for further development of synthetic methodologies involving this compound and related diselenides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume